![molecular formula C18H15ClO4 B3668315 3-[(2-CHLOROALLYL)OXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B3668315.png)
3-[(2-CHLOROALLYL)OXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE
Übersicht
Beschreibung
3-[(2-CHLOROALLYL)OXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is a synthetic organic compound belonging to the class of benzo[c]chromen-6-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as chloroallyl, methoxy, and methyl groups contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-CHLOROALLYL)OXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxy-4-methyl-6H-benzo[c]chromen-6-one and 2-chloroallyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The 2-chloroallyl alcohol reacts with the benzo[c]chromen-6-one derivative through an etherification reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: The use of large-scale reactors to accommodate the reaction mixture and ensure efficient mixing and heat transfer.
Optimization of Reaction Parameters: Optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Purification Techniques: Implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-CHLOROALLYL)OXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The chloroallyl group can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
3-[(2-CHLOROALLYL)OXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other bioactive molecules and complex organic compounds.
Industrial Applications: It is explored for its potential use in the development of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-[(2-CHLOROALLYL)OXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins involved in disease pathways.
Pathways Involved: Modulating signaling pathways, such as the MAPK/ERK pathway, to influence cellular processes like proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(2-CHLOROBENZYL)OXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE: A similar compound with a chlorobenzyl group instead of a chloroallyl group.
2-[(4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL)OXY]ACETAMIDE: A related compound with an acetamide group.
Uniqueness
3-[(2-CHLOROALLYL)OXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is unique due to its specific functional groups, which confer distinct chemical properties and biological activities
Eigenschaften
IUPAC Name |
3-(2-chloroprop-2-enoxy)-8-methoxy-4-methylbenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4/c1-10(19)9-22-16-7-6-14-13-5-4-12(21-3)8-15(13)18(20)23-17(14)11(16)2/h4-8H,1,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYGLOJMMJYJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methoxy-N-[[3-[[(3-methoxybenzoyl)amino]methyl]phenyl]methyl]benzamide](/img/structure/B3668233.png)
![4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B3668237.png)
![7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B3668247.png)
![6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B3668250.png)
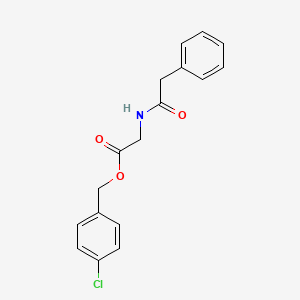
![7-[(2-BROMOPHENYL)METHOXY]-6-CHLORO-3,4-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B3668256.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-(1-piperidinyl)acetamide](/img/structure/B3668278.png)
![N-[4-benzoyl-2-[(2-thiophen-2-ylacetyl)amino]phenyl]-2-thiophen-2-ylacetamide](/img/structure/B3668285.png)
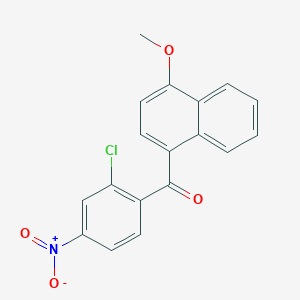
![6-CHLORO-7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B3668295.png)
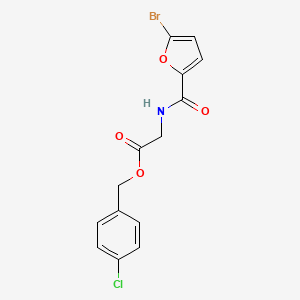
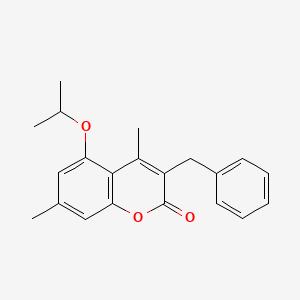
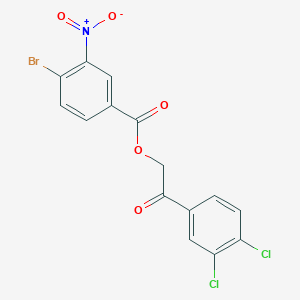
![3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B3668331.png)
